4-((2-Chlorophenyl)thio)butan-2-one
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Overview
Description
4-((2-Chlorophenyl)thio)butan-2-one: is an organic compound with the molecular formula C10H11ClOS . It is a halogenated benzene derivative with a thioether and ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-((2-Chlorophenyl)thio)butan-2-one involves a visible-light-promoted carbon-sulfur cross-coupling reaction. The procedure typically includes the following steps :
Reactants: 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol.
Solvent: Dry dimethyl sulfoxide.
Reaction Conditions: The reaction mixture is irradiated at 456 nm with a 40 W Kessil Lamp PR160 while stirring at 800 rpm. The reaction is maintained at 23°C for 5 hours.
Workup: The reaction mixture is extracted with ethyl acetate and water, followed by drying over anhydrous magnesium sulfate. The organic layer is then concentrated and purified using flash column chromatography.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
4-((2-Chlorophenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Chlorophenyl)thio)butan-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used to study the effects of halogenated thioethers on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-Chlorophenyl)thio)butan-2-one involves its interaction with molecular targets through its functional groups. The thioether and ketone groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-((2-Bromophenyl)thio)butan-2-one
- 4-((2-Fluorophenyl)thio)butan-2-one
- 4-((2-Methylphenyl)thio)butan-2-one
Comparison:
4-((2-Chlorophenyl)thio)butan-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different chemical and physical properties, such as polarity, solubility, and reactivity. These differences can impact its suitability for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-8(12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3 |
InChI Key |
NQTUNRBBRZMITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC1=CC=CC=C1Cl |
Origin of Product |
United States |
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